Cas no 1576-46-1 (3-Diethylsulfamoylbenzoic acid)
3-Diethylsulfamoylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(N,N-Diethylsulfamoyl)benzoic acid
- 3-DIETHYLSULFAMOYL-BENZOIC ACID
- Benzoicacid, 3-[(diethylamino)sulfonyl]-
- 3-(Diethylsulfamoyl)benzoic acid
- ChemDiv3_000504
- SR-01000399032
- HMS1474G20
- 1576-46-1
- BRD-K94636973-001-01-4
- DTXSID20355241
- 3-(N,N-Diethylsulfamoyl)benzoicacid
- 3-Diethylsulfamoylbenzoic acid
- A883485
- Benzoic acid, 3-[(diethylamino)sulfonyl]-
- BB 0237867
- CS-0210313
- BS-21572
- SCHEMBL1421294
- 3-(diethylsulfamoyl)benzoate
- 3-diethylsulfamoyl-benzoic acid, AldrichCPR
- NCGC00174151-01
- 3-(N,N-Diethylaminosulfonyl)benzoic Acid
- Oprea1_120019
- AKOS000114631
- EN300-00276
- MFCD00760900
- Z53036652
- SR-01000399032-1
- BIXIGFOEUQAXDL-UHFFFAOYSA-N
- AB00080453-01
- 3-[(diethylamino)sulfonyl]benzoic acid
- AG-205/06468032
-
- MDL: MFCD00760900
- Inchi: 1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-6-9(8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)
- InChI Key: BIXIGFOEUQAXDL-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C(=O)O)C=1)(N(CC)CC)(=O)=O
Computed Properties
- Exact Mass: 257.07225
- Monoisotopic Mass: 257.07217913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 83.1Ų
Experimental Properties
- PSA: 74.68
3-Diethylsulfamoylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019098189-10g |
3-(N,N-Diethylsulfamoyl)benzoic acid |
1576-46-1 | 95% | 10g |
400.00 USD | 2021-06-17 | |
| abcr | AB315171-1 g |
3-Diethylsulfamoylbenzoic acid; 97% |
1576-46-1 | 1 g |
€127.00 | 2023-07-19 | ||
| abcr | AB315171-5 g |
3-Diethylsulfamoylbenzoic acid; 97% |
1576-46-1 | 5 g |
€348.00 | 2023-07-19 | ||
| abcr | AB315171-10 g |
3-Diethylsulfamoylbenzoic acid; 97% |
1576-46-1 | 10 g |
€586.00 | 2023-07-19 | ||
| Fluorochem | 212204-1g |
3-(N,N-Diethylsulfamoyl)benzoic acid |
1576-46-1 | 95% | 1g |
£63.00 | 2022-03-01 | |
| Fluorochem | 212204-5g |
3-(N,N-Diethylsulfamoyl)benzoic acid |
1576-46-1 | 95% | 5g |
£225.00 | 2022-03-01 | |
| Fluorochem | 212204-10g |
3-(N,N-Diethylsulfamoyl)benzoic acid |
1576-46-1 | 95% | 10g |
£400.00 | 2022-03-01 | |
| Chemenu | CM152820-10g |
3-(N,N-Diethylsulfamoyl)benzoic acid |
1576-46-1 | 95% | 10g |
$284 | 2023-01-09 | |
| TRC | D445033-100mg |
3-Diethylsulfamoylbenzoic acid |
1576-46-1 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D445033-250mg |
3-Diethylsulfamoylbenzoic acid |
1576-46-1 | 250mg |
$75.00 | 2023-05-18 |
3-Diethylsulfamoylbenzoic acid Suppliers
3-Diethylsulfamoylbenzoic acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 3-Diethylsulfamoylbenzoic acid
Introduction to 3-Diethylsulfamoylbenzoic Acid (CAS No. 1576-46-1)
3-Diethylsulfamoylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1576-46-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the sulfonamide class, characterized by the presence of a sulfonamide functional group (-SO₂NH₂) attached to a benzene ring. The introduction of diethyl groups at the sulfamoyl position enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.
The structure of 3-Diethylsulfamoylbenzoic acid consists of a benzoic acid core substituted with a diethylsulfamoyl group at the para position relative to the carboxylic acid moiety. This structural feature imparts unique chemical and pharmacological properties, including moderate acidity and the ability to form stable salts. These characteristics make it an attractive intermediate in the synthesis of more complex pharmaceutical molecules.
In recent years, 3-Diethylsulfamoylbenzoic acid has been extensively studied for its potential in drug discovery and development. Its sulfonamide moiety is well-known for its biological activity, particularly in inhibiting enzymes and receptors involved in inflammatory and metabolic disorders. Current research suggests that derivatives of this compound may exhibit anti-inflammatory, antidiabetic, and anticancer properties. The diethyl substitution further modulates its pharmacokinetic profile, enhancing its metabolic stability and reducing potential side effects.
One of the most compelling aspects of 3-Diethylsulfamoylbenzoic acid is its role as a key intermediate in the synthesis of sulfonamide-based drugs. Sulfonamides are among the most widely used classes of pharmaceutical agents, with applications ranging from antibiotics to antiviral and anticancer therapies. The structural versatility of 3-Diethylsulfamoylbenzoic acid allows for modifications at multiple positions, enabling chemists to tailor its properties for specific therapeutic targets.
Recent advancements in computational chemistry have facilitated the design of novel derivatives of 3-Diethylsulfamoylbenzoic acid with enhanced efficacy and reduced toxicity. Molecular modeling studies have identified promising scaffolds that could lead to breakthrough treatments for chronic diseases. Additionally, green chemistry principles have been applied to optimize synthetic routes, minimizing waste and improving sustainability in the production process.
The pharmacological potential of 3-Diethylsulfamoylbenzoic acid has also been explored in preclinical studies. These investigations have highlighted its ability to modulate key signaling pathways involved in inflammation and cell proliferation. For instance, research indicates that certain derivatives may inhibit cyclooxygenase (COX) enzymes, which are crucial in the production of prostaglandins—mediators of pain and inflammation. Such findings position 3-Diethylsulfamoylbenzoic acid as a valuable building block for next-generation therapeutics.
Another area of interest is the use of 3-Diethylsulfamoylbenzoic acid in combination therapies. By pairing it with other bioactive compounds, researchers aim to achieve synergistic effects that could improve treatment outcomes for multifaceted diseases. Preliminary data suggest that when combined with certain kinase inhibitors, derivatives of this compound may exhibit enhanced antitumor activity while maintaining favorable safety profiles.
The synthetic pathways for producing 3-Diethylsulfamoylbenzoic acid have also seen significant innovation. Modern synthetic methods leverage catalytic processes and flow chemistry to enhance efficiency and scalability. These advancements not only reduce production costs but also contribute to environmental sustainability by minimizing hazardous waste generation.
In conclusion, 3-Diethylsulfamoylbenzoic acid (CAS No. 1576-46-1) represents a versatile and promising compound in pharmaceutical research. Its unique structural features, coupled with its biological activity, make it an invaluable asset in drug discovery programs targeting inflammation, metabolic disorders, and cancer. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a pivotal role in the development of innovative therapies for global health challenges.
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